molecular formula C12H9N3O B8133222 3-amino-4H-benzo[f]quinazolin-1-one

3-amino-4H-benzo[f]quinazolin-1-one

Cat. No.: B8133222
M. Wt: 211.22 g/mol
InChI Key: ZMIUJNZPUYHCIH-UHFFFAOYSA-N
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Description

3-amino-4H-benzo[f]quinazolin-1-one is a unique chemical compound with various applications in scientific research and industry. It is known for its distinct chemical properties and reactivity, making it a valuable subject of study in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4H-benzo[f]quinazolin-1-one involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve the use of high-purity reagents and controlled reaction environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and stringent quality control measures. The process is designed to maximize efficiency and minimize impurities, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-amino-4H-benzo[f]quinazolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions. These products are often characterized using advanced analytical techniques to confirm their structure and purity.

Scientific Research Applications

3-amino-4H-benzo[f]quinazolin-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 3-amino-4H-benzo[f]quinazolin-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-amino-4H-benzo[f]quinazolin-1-one include those with comparable chemical structures and reactivity

Uniqueness

This compound is unique due to its specific chemical structure and reactivity, which distinguish it from other similar compounds. This uniqueness makes it a valuable subject of study and application in various fields.

Conclusion

This compound is a versatile and valuable compound with numerous applications in scientific research and industry. Its unique properties and reactivity make it an important subject of study, with potential implications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-amino-4H-benzo[f]quinazolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-12-14-9-6-5-7-3-1-2-4-8(7)10(9)11(16)15-12/h1-6H,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIUJNZPUYHCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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